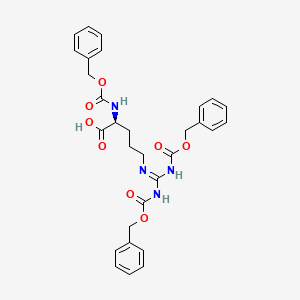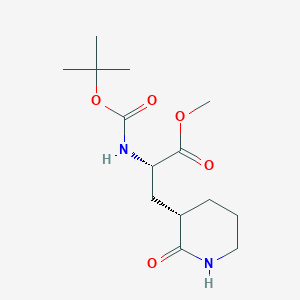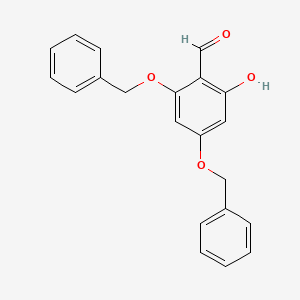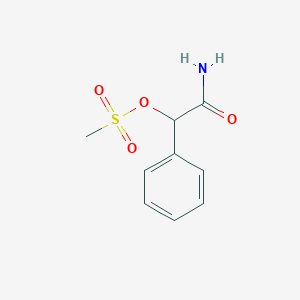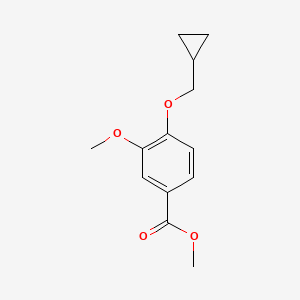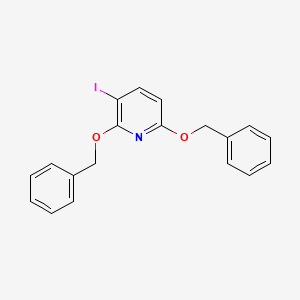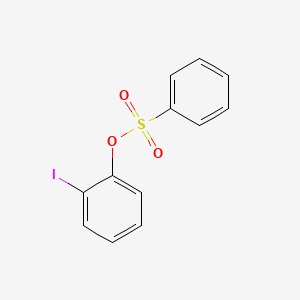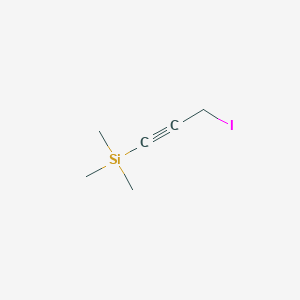
3-Iodo-1-trimethylsilylpropyne
Vue d'ensemble
Description
3-Iodo-1-trimethylsilylpropyne is an organic compound with the chemical formula C₆H₁₁ISi. It is a colorless to pale yellow liquid with a pungent odor. This compound is classified as an organohalide and is known for its high reactivity and volatility. It is primarily used in organic synthesis and has applications in various fields, including polymer chemistry and materials science .
Méthodes De Préparation
The synthesis of 3-Iodo-1-trimethylsilylpropyne typically involves the reaction of 3-bromo-1-propyne with trimethylchlorosilane in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper salts to facilitate the reaction . The general reaction scheme is as follows:
3-Bromo-1-propyne+Trimethylchlorosilane→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Iodo-1-trimethylsilylpropyne undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, copper iodide, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Iodo-1-trimethylsilylpropyne has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Polymer Chemistry: It serves as a cross-linking agent in the preparation of high-performance polymers and materials.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development due to its reactivity and ability to form diverse chemical structures.
Materials Science: It is used in the development of advanced materials with unique properties
Mécanisme D'action
The mechanism by which 3-Iodo-1-trimethylsilylpropyne exerts its effects is primarily through its high reactivity, which allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in cross-coupling reactions, it acts as a substrate that forms new carbon-carbon bonds through the catalytic action of palladium or copper .
Comparaison Avec Des Composés Similaires
3-Iodo-1-trimethylsilylpropyne can be compared with other similar compounds, such as:
3-Bromo-1-trimethylsilylpropyne: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
3-Chloro-1-trimethylsilylpropyne: Contains a chlorine atom, which affects its reactivity and the types of reactions it can undergo.
3-Iodo-1-propyne: Lacks the trimethylsilyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the iodine atom and the trimethylsilyl group, which imparts specific reactivity and versatility in organic synthesis .
Propriétés
IUPAC Name |
3-iodoprop-1-ynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ISi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWOCRSOOHMPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ISi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453924 | |
| Record name | 3-IODO-1-TRIMETHYLSILYLPROPYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78199-88-9 | |
| Record name | 3-IODO-1-TRIMETHYLSILYLPROPYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


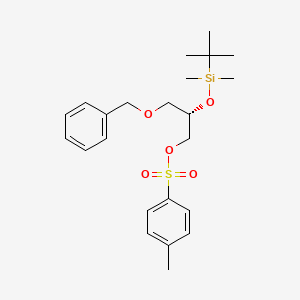
![di-tert-Butyl3,3'-[[2-[[(Benzyloxy)carbonyl]amino]-2-[[3-(tert-butoxy)-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B8264460.png)
![Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate](/img/structure/B8264465.png)
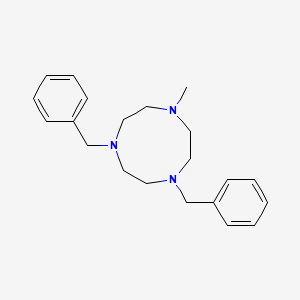
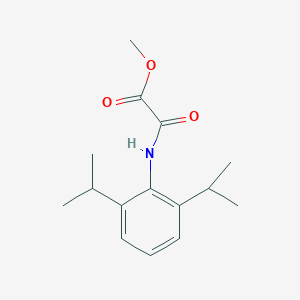
![2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL](/img/structure/B8264482.png)
